molecular formula C19H21N3O3S B14937638 2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B14937638
M. Wt: 371.5 g/mol
InChI Key: LEOIUSUWYYBKHO-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound characterized by the presence of a benzylsulfanyl group, a nitrophenyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, including the introduction of the benzylsulfanyl group and the nitrophenyl group. One common method involves the reaction of benzyl mercaptan with a suitable halogenated precursor to introduce the benzylsulfanyl group. The nitrophenyl group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and halogenation reactions, utilizing metal-promoted tandem nitration and halogenation techniques. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazino group can interact with biological receptors. The benzylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLSULFANYL)-1-[4-(4-NITROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-benzylsulfanyl-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H21N3O3S/c23-19(15-26-14-16-4-2-1-3-5-16)21-12-10-20(11-13-21)17-6-8-18(9-7-17)22(24)25/h1-9H,10-15H2

InChI Key

LEOIUSUWYYBKHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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